molecular formula C10H12N2O2 B1371070 3-Amino-4-(2-methoxyethoxy)benzonitrile CAS No. 1153484-62-8

3-Amino-4-(2-methoxyethoxy)benzonitrile

Cat. No. B1371070
M. Wt: 192.21 g/mol
InChI Key: FSKGKIORYSMVEV-UHFFFAOYSA-N
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Description

“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a chemical compound with the CAS Number: 1153484-62-8 . It has a molecular weight of 192.22 and its IUPAC name is also 3-amino-4-(2-methoxyethoxy)benzonitrile .


Molecular Structure Analysis

The InChI code for “3-Amino-4-(2-methoxyethoxy)benzonitrile” is 1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“3-Amino-4-(2-methoxyethoxy)benzonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • 3-Amino-4-(2-methoxyethoxy)benzonitrile is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
    • It is a colorless chemical compound with a sweet almond odor and is used as a flexible precursor for many derivatives . It is also used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .
  • Spectroscopic Characterization and Molecular Structure Analysis

    • The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-Amino-4-(2-methoxyethoxy)benzonitrile, was studied with Density Functional Theory .
    • The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
    • Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .
    • The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .
  • Pharmacological Applications

    • 3-Amino-4-(2-methoxyethoxy)benzonitrile is used in the synthesis of Spebrutinib , a drug used in the treatment of chronic lymphocytic leukemia .
    • The synthesis involves a series of reactions including refluxing in DMA and treatment with TFA in DCM .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGKIORYSMVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-methoxyethoxy)benzonitrile

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